Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate
Overview
Description
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate (MFNPB) is an organic compound belonging to the class of compounds known as nitrobenzoates. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. MFNPB has a wide range of applications in both scientific research and industrial processes. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a fluorescent probe in fluorescence microscopy. Additionally, MFNPB is used as an inhibitor of the enzyme cytochrome P450 and as a fluorescent marker in cell biology.
Scientific Research Applications
Synthesis and Structural Analysis
The compound Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate, due to its structural complexity, finds applications in various synthesis and structural analysis research. For instance, Li Zhi-yu (2012) discussed the synthesis of MDV3100, an androgen receptor antagonist, starting from related benzoic acid derivatives through a series of chemical transformations including oxidation, amidation, reduction, and Hofmann alkylation. The final product was achieved with an overall yield of 18%, showcasing the intricate steps involved in synthesizing complex molecules for pharmaceutical applications Li Zhi-yu, 2012.
J. Portilla, E. G. Mata, J. Cobo, J. N. Low, and C. Glidewell (2007) investigated two isomeric reaction products related to the compound, analyzing their hydrogen-bonded structures. Their work emphasized the importance of molecular structure in defining the properties and interactions of chemical compounds, further illustrating the role of detailed structural analysis in understanding chemical behavior J. Portilla et al., 2007.
Solid-Phase Synthesis Applications
J. Kilburn, J. Lau, and Raymond C. F. Jones (2000) presented a novel solid support strategy for synthesizing substituted 2-aminomethylbenzimidazoles, utilizing resin-bound 4-fluoro-3-nitrobenzoic acid. This research highlights the adaptability of such compounds in solid-phase synthesis techniques, which are crucial for developing new pharmaceuticals and materials J. Kilburn et al., 2000.
Enantioselective Synthesis and Determination
T. Fukushima, M. Kato, T. Santa, and K. Imai (1995) explored the enantioselective separation and determination of D,L-amino acids derivatized with fluorogenic benzofurazan reagents. This study showcases the application of such compounds in developing methodologies for the precise determination of amino acid enantiomers, which is vital in the pharmaceutical and biotechnological fields T. Fukushima et al., 1995.
properties
IUPAC Name |
methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O4/c1-22-14(19)9-7-10(18(20)21)12(16)11(15)13(9)17-8-5-3-2-4-6-8/h2-7,17H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUIVIJMSGIEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657488 | |
Record name | Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate | |
CAS RN |
606093-58-7 | |
Record name | Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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